molecular formula C9H17ClN2O B6267390 N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride CAS No. 2549030-58-0

N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride

Cat. No.: B6267390
CAS No.: 2549030-58-0
M. Wt: 204.70 g/mol
InChI Key: MIJYVUATUVKQKX-UHFFFAOYSA-N
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Description

Chemical Structure: The compound consists of a cyclopropanecarboxamide group attached to a piperidin-3-yl backbone, with a hydrochloride salt. Its stereochemistry may vary; for example, the (S)-enantiomer (CAS 1276045-27-2) is commercially available with 99% purity .
Molecular Formula: C₉H₁₇ClN₂O (as per ) or C₁₀H₁₉ClN₂O (for the (R)-enantiomer in ), with molecular weights ranging from 204.70 to 218.72 g/mol depending on stereochemistry and substituents .
Applications: Primarily used as a pharmaceutical building block, particularly in the synthesis of glycogen synthase kinase-3β (GSK-3β) inhibitors for anti-neuroinflammatory and neuroprotective applications .

Properties

CAS No.

2549030-58-0

Molecular Formula

C9H17ClN2O

Molecular Weight

204.70 g/mol

IUPAC Name

N-piperidin-3-ylcyclopropanecarboxamide;hydrochloride

InChI

InChI=1S/C9H16N2O.ClH/c12-9(7-3-4-7)11-8-2-1-5-10-6-8;/h7-8,10H,1-6H2,(H,11,12);1H

InChI Key

MIJYVUATUVKQKX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)NC(=O)C2CC2.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reductive Amination of Piperidine Derivatives

Reductive amination is a widely employed method for synthesizing secondary amines. For this compound, this approach involves the condensation of cyclopropanecarboxylic acid with a piperidine-3-amine derivative. The reaction typically proceeds in two stages:

  • Formation of the Imine Intermediate : Cyclopropanecarboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with piperidin-3-amine in the presence of a base such as triethylamine (TEA).

  • Reduction to the Secondary Amine : Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) selectively reduces the imine intermediate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

Example Protocol

  • Reactants : Cyclopropanecarboxylic acid (1.2 eq), piperidin-3-amine (1.0 eq), SOCl₂ (1.5 eq), TEA (2.0 eq), NaBH₃CN (1.5 eq).

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Yield : 68–75% after hydrochloride salt formation.

Table 1: Optimization of Reductive Amination Conditions

ParameterCondition 1Condition 2Optimal Condition
SolventTHFDCMDCM
Reducing AgentNaBH₃CNNaBH(OAc)₃NaBH₃CN
Temperature0°C → RT-10°C → RT0°C → RT
Yield (%)687275

Carbodiimide-Mediated Coupling

Carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU) facilitate direct amide bond formation between cyclopropanecarboxylic acid and piperidin-3-amine. This method avoids the need for acyl chloride intermediates, improving safety and scalability.

Example Protocol

  • Reactants : Cyclopropanecarboxylic acid (1.1 eq), piperidin-3-amine (1.0 eq), HATU (1.2 eq), DIPEA (2.5 eq).

  • Conditions : DCM or DMF, 0°C to room temperature, 6–12 hours.

  • Yield : 80–85% after purification.

Key Advantages:

  • Reduced Side Reactions : HATU minimizes racemization, critical for stereochemical integrity.

  • Compatibility with Sensitive Functional Groups : Suitable for substrates prone to hydrolysis.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis immobilizes the piperidine moiety on resin, enabling iterative coupling and purification steps. This method is favored in combinatorial chemistry for generating derivatives.

Protocol Overview

  • Resin Functionalization : Wang resin is pre-loaded with Fmoc-piperidin-3-amine.

  • Deprotection : Fmoc removal using 20% piperidine in DMF.

  • Coupling : Cyclopropanecarboxylic acid activated with HATU/DIPEA.

  • Cleavage : TFA/DCM (95:5) releases the product, followed by hydrochloride salt formation.

Yield : 70–78% with >95% purity (HPLC).

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and reproducibility. Continuous flow reactors enhance heat and mass transfer, reducing reaction times from hours to minutes.

Case Study :

  • Process : Reductive amination in a microreactor (0.5 mm diameter).

  • Parameters : Residence time = 5 minutes, T = 25°C.

  • Output : 92% conversion, 88% isolated yield.

Table 2: Batch vs. Flow Synthesis Comparison

MetricBatch ProcessFlow Process
Reaction Time12 hours5 minutes
Yield (%)7588
Purity (%)9598
Solvent Consumption500 L/kg150 L/kg

Crystallization and Salt Formation

The hydrochloride salt is precipitated by adding hydrogen chloride (HCl) gas to a solution of the free base in ethyl acetate or diethyl ether. Critical parameters include:

  • Anti-Solvent Temperature : -20°C to prevent oiling out.

  • Stoichiometry : 1.05 eq HCl to ensure complete salt formation.

Purity Data :

  • HPLC : >99% (APHA color <10).

  • XRD : Confirmed crystalline structure.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 1.15–1.25 (m, 4H, cyclopropane CH₂), 2.85–3.10 (m, 3H, piperidine CH), 3.45–3.60 (m, 2H, piperidine CH₂).

  • IR (KBr) : 1645 cm⁻¹ (amide C=O), 2550 cm⁻¹ (HCl stretch).

Chromatographic Purity Assessment

  • HPLC Method : C18 column, 0.1% TFA in H₂O/MeCN gradient.

  • Retention Time : 6.8 minutes.

Challenges and Mitigation Strategies

Stereochemical Control

The (3S)-piperidine configuration is critical for biological activity. Asymmetric synthesis using chiral auxiliaries or enzymes ensures enantiomeric excess (>99% ee).

Example :

  • Catalyst : Candida antarctica lipase B (CAL-B) for kinetic resolution.

  • Outcome : 99% ee, 65% yield.

Byproduct Formation

Common byproducts include over-alkylated amines or cyclopropane ring-opened derivatives. Mitigation involves:

  • Low-Temperature Reactions : Minimize thermal degradation.

  • Stoichiometric Control : Limit excess acylating agents.

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize visible light-mediated amidation for milder conditions:

  • Catalyst : Ir(ppy)₃ (1 mol%).

  • Yield : 78% with 100% atom economy.

Biocatalytic Approaches

Engineered transaminases enable single-step synthesis from ketone precursors, reducing waste:

  • Enzyme : Codexis TA-134.

  • Yield : 82%, <1% impurities .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted piperidine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring and a cyclopropanecarboxamide moiety, contributing to its unique pharmacological profile. The molecular formula is C9H17ClN2OC_9H_{17}ClN_2O with a molecular weight of approximately 204.7 g/mol. Its hydrochloride salt form enhances solubility and stability, making it suitable for various applications in research and industry.

Medicinal Chemistry

N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride serves as a valuable building block in the synthesis of more complex molecules. Its functionalities are commonly found in bioactive compounds, making it a candidate for drug discovery and development.

Key Applications:

  • Drug Development: Investigated for potential therapeutic effects against various diseases, including cancer and neurodegenerative disorders.
  • Receptor Interaction Studies: Examined for its interactions with specific enzymes and receptors, influencing pathways such as inflammation and apoptosis.

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Properties: Demonstrated cytotoxic effects against various cancer cell lines. For example, it has shown IC50 values of 15 µM against MCF-7 breast cancer cells, inducing apoptosis through caspase activation.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)20Cell cycle arrest at G2/M phase
A549 (Lung Cancer)25Inhibition of angiogenesis
  • Anti-inflammatory Effects: In vitro studies have shown that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages.

Neuroprotection

The compound has been studied for its neuroprotective effects. A notable study published in Frontiers in Neuroscience reported that it protects against neurodegeneration in mouse models of Alzheimer's disease by inhibiting GSK-3β activity, which is linked to neuroinflammation and cell survival pathways.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

  • Neuroprotection Study: Demonstrated efficacy in preventing neuronal cell death in models of neurodegenerative diseases.
  • Cancer Research: Exhibited promising results in inhibiting cell growth and inducing apoptosis in leukemia cell lines.
  • Inflammation Model: Showed effectiveness in reducing inflammation in murine models of colitis, suggesting therapeutic potential for inflammatory bowel diseases.

Mechanism of Action

The mechanism of action of N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Structural Analogues with Cyclopropane/Other Cyclic Moieties

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride Cyclopropane, piperidine C₉H₁₇ClN₂O / C₁₀H₁₉ClN₂O 204.70–218.72 Rigid cyclopropane enhances binding; used in GSK-3β inhibitor synthesis
(R)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride Cyclobutane C₁₀H₁₉ClN₂O 218.72 Larger ring size (cyclobutane) may alter conformational flexibility and binding kinetics
N-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide Sulfonamide, cyano-pyridine C₁₄H₁₇ClN₄O₂S 340.80 Sulfonamide group introduces polarity; pyridine substitution enhances target specificity
(1R,2R)-1-amino-2-(difluoromethyl)-N-(1-methylcyclopropylsulfonyl)cyclopropanecarboxamide hydrochloride Difluoromethyl, sulfonyl C₉H₁₅ClF₂N₂O₃S 304.75 Fluorine atoms improve metabolic stability; sulfonyl group increases acidity

Analogues with Heterocyclic Modifications

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
N-(4-(4-Cyanophenyl)pyridin-2-yl)cyclopropanecarboxamide (22) Cyano-phenyl, pyridine C₁₅H₁₂N₄O 265.26 Extended aromatic system improves π-π stacking interactions
N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride Pyrimidine C₁₁H₁₇ClN₄ 278.18 Pyrimidine substituent enhances binding to kinase ATP pockets
(3R)-N-(3-hydroxycyclohexyl)piperidine-3-carboxamide hydrochloride Hydroxycyclohexyl C₁₂H₂₃ClN₂O₂ 262.78 Hydroxyl group increases solubility; cyclohexyl adds steric bulk

Physicochemical Properties

  • LogP/Solubility : The cyclopropane ring in the target compound reduces LogP compared to cyclobutane analogues, enhancing aqueous solubility .
  • Thermal Stability: Derivatives with electron-withdrawing groups (e.g., cyano in 22) exhibit higher melting points .

Regulatory and Commercial Status

  • Availability : The (S)-enantiomer is sold industrially (25 kg/drum) with REACH and ISO certification .
  • Safety: No reported hazards in or 6, unlike structurally complex analogues with nitro or trichloropropane groups .

Biological Activity

N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article reviews the current understanding of its biological activity, supported by research findings, case studies, and data tables.

This compound is characterized by its molecular formula C9H17ClN2OC_9H_{17}ClN_2O and has a unique cyclopropane structure that contributes to its biological properties. The compound's structure is significant for its interaction with biological targets, particularly kinases involved in inflammatory and neurodegenerative processes.

Research indicates that this compound acts primarily as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in various cellular processes, including inflammation and neuronal survival. Inhibition of this kinase has been associated with neuroprotective effects and the modulation of inflammatory responses.

Key Findings

  • GSK-3β Inhibitory Activity : The compound exhibits a competitive inhibition profile with an IC50 value of approximately 8 nM, indicating high potency against GSK-3β .
  • Anti-inflammatory Effects : In vitro studies using microglial BV-2 cells showed that the compound significantly reduced the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide-induced inflammation models .
  • Neuroprotective Properties : The compound demonstrated protective effects against tau hyperphosphorylation in neuronal cell models, suggesting its potential utility in treating neurodegenerative diseases such as Alzheimer's .

Biological Activity Data Table

Activity TypeMeasurement MethodResult
GSK-3β InhibitionIC50 Assay8 nM
NO ProductionNitric Oxide AssaySignificant reduction
CytotoxicityCell Viability AssayNo significant decrease at ≤10 µM
Tau HyperphosphorylationPhosphorylation AssayProtective effect observed

Case Studies

  • Neuroprotection in Animal Models : A study involving the administration of this compound in rodent models showed a marked improvement in cognitive functions following induced neurodegeneration. The results indicated that the compound could potentially reverse memory deficits associated with Alzheimer’s disease .
  • Inflammation Models : In a controlled experiment using BV-2 microglial cells, the compound was shown to inhibit the secretion of pro-inflammatory cytokines by more than 50%, highlighting its therapeutic potential in conditions characterized by excessive inflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate good solubility and metabolic stability, which are critical for its development as a therapeutic agent .

Q & A

Q. How is the purity of N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride typically assessed in synthetic workflows?

Purity assessment is critical for reproducible research. High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard, as noted in synthesis protocols for structurally analogous compounds . For example, reverse-phase C18 columns with mobile phases like dichloromethane/methanol/ammonia (e.g., 97:3:0.3) are effective. LC-MS further confirms molecular integrity by identifying the [M+H]+ ion (e.g., m/z 337 observed for related cyclopropanecarboxamide derivatives) .

Q. What synthetic strategies are employed to prepare this compound?

A common approach involves coupling cyclopropanecarboxylic acid derivatives with piperidin-3-amine under amide-forming conditions. For instance, carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous DMF or THF is widely used. Post-synthesis, hydrochloride salts are generated via HCl/dioxane treatment, followed by crystallization from acetonitrile or ethanol . Yield optimization (e.g., 51–66% for similar compounds) often requires iterative adjustments to stoichiometry and solvent polarity .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR : 1H/13C NMR resolves piperidine ring conformers (e.g., axial vs. equatorial protons at δ 2.5–3.5 ppm) and cyclopropane CH2 groups (δ 1.0–1.5 ppm).
  • IR : Confirms amide C=O stretches (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulae (e.g., C9H17ClN2O, MW 204.70) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting enzymes like GSK-3β or CFTR?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to therapeutic targets. For example, cyclopropane’s rigid structure may enhance hydrophobic interactions in GSK-3β’s ATP-binding pocket. Free energy perturbation (FEP) calculations can optimize substituents on the piperidine ring to improve binding kinetics . Pharmacophore models for CFTR modulators highlight sulfonamide and cyclopropane moieties as critical features .

Q. What in vitro assays are used to evaluate biological activity, and how are contradictions in data resolved?

  • Kinase Inhibition : Radiolabeled ATP assays (e.g., for GSK-3β) measure IC50 values. Discrepancies between enzymatic and cellular assays (e.g., due to membrane permeability) are addressed via logP optimization (e.g., introducing polar groups like -SO2NH2) .
  • Cellular Uptake : LC-MS quantification in cell lysates distinguishes poor permeability from off-target effects. For example, low intracellular concentrations despite high in vitro potency may necessitate prodrug strategies .

Q. How are chiral centers in N-(piperidin-3-yl)cyclopropanecarboxamide derivatives analyzed and controlled?

Chiral HPLC (e.g., Chiralpak AD-H column) or SFC (supercritical fluid chromatography) resolves enantiomers. Absolute configuration is confirmed via X-ray crystallography or electronic circular dichroism (ECD). For (3S)-piperidine derivatives, asymmetric hydrogenation with Ru-BINAP catalysts achieves >95% ee .

Q. What strategies mitigate metabolic instability in preclinical studies?

  • Cyclopropane Stabilization : The cyclopropane ring resists CYP450 oxidation, but piperidine N-methylation reduces hepatic clearance.
  • Deuterium Labeling : Replacing labile hydrogens (e.g., α to amide) with deuterium slows metabolism, as shown in pharmacokinetic studies of related compounds .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and experimental IC50 values?

  • Re-evaluate Force Fields : AMBER vs. CHARMM parameters may overestimate electrostatic interactions.
  • Solvent Effects : Implicit solvent models (e.g., GB/SA) may fail to account for explicit water-mediated hydrogen bonds.
  • Conformational Sampling : Enhanced sampling (e.g., metadynamics) identifies alternative binding poses missed in static docking .

Tables for Key Data

Property Value Reference
Molecular FormulaC9H17ClN2O
Molecular Weight204.70 g/mol
HPLC Purity Threshold≥98%
Typical Synthetic Yield51–66%
LogP (Predicted)1.2–1.8

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